1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine
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Overview
Description
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 6-position and a propan-1-amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-thiol and tert-butylamine.
Formation of tert-Butylthio Group: The 6-chloropyridine-3-thiol is reacted with tert-butylamine under basic conditions to form the tert-butylthio group at the 6-position of the pyridine ring.
Introduction of Propan-1-amine Group: The intermediate product is then reacted with 1-bromopropane in the presence of a base to introduce the propan-1-amine group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Membrane Integrity: Affecting the integrity of cellular membranes, leading to cell death in microbial organisms.
Comparison with Similar Compounds
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine can be compared with similar compounds such as:
1-(6-(tert-Butylthio)pyridin-3-yl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.
1-(6-(tert-Butylthio)pyridin-3-yl)methanamine: Contains a methanamine group instead of propan-1-amine.
1-(6-(tert-Butylthio)pyridin-3-yl)butan-1-amine: Features a butan-1-amine group instead of propan-1-amine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H20N2S |
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Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3 |
InChI Key |
KSCUGLOASYTAAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)SC(C)(C)C)N |
Origin of Product |
United States |
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